molecular formula C18H17N3O4 B2520537 (E)-2-cyano-N,N-diethyl-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide CAS No. 404894-06-0

(E)-2-cyano-N,N-diethyl-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide

Cat. No.: B2520537
CAS No.: 404894-06-0
M. Wt: 339.351
InChI Key: AFNTWYBZSXDUCL-UHFFFAOYSA-N
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Description

(E)-2-cyano-N,N-diethyl-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide is an organic compound characterized by its complex structure, which includes a cyano group, a nitrophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N,N-diethyl-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the nitrophenyl group through electrophilic aromatic substitution. The cyano group is then added via a nucleophilic substitution reaction. The final step involves the formation of the enamide through a condensation reaction with diethylamine under controlled conditions, such as low temperature and the presence of a base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to increase reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N,N-diethyl-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium methoxide (NaOCH₃) or other strong nucleophiles in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives where the nitro group is converted to an amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-N,N-diethyl-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its functional groups allow for the formation of covalent bonds with biological targets, making it useful in the design of biochemical probes.

Medicine

In medicine, derivatives of this compound may have potential as therapeutic agents. The presence of the nitrophenyl and cyano groups suggests that it could interact with biological targets involved in disease pathways, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups. It may also find use in the production of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-N,N-diethyl-3-[5-(4-aminophenyl)furan-2-yl]prop-2-enamide: Similar structure but with an amino group instead of a nitro group.

    (E)-2-cyano-N,N-diethyl-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

(E)-2-cyano-N,N-diethyl-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or unique reactivity patterns are desired.

Properties

IUPAC Name

(E)-2-cyano-N,N-diethyl-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-3-20(4-2)18(22)14(12-19)11-16-9-10-17(25-16)13-5-7-15(8-6-13)21(23)24/h5-11H,3-4H2,1-2H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNTWYBZSXDUCL-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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